17 beta-Acetoxy-5 alpha-androstan-3-one

Analytical Chemistry Quality Control Steroid Chemistry

Researchers requiring a structurally defined androgen receptor (AR) ligand for PROTAC design often face supply challenges with non-interchangeable stereoisomers. 17β-Acetoxy-5α-androstan-3-one (CAS 1164-92-7) resolves this by providing a 5α-reduced scaffold that prevents aromatization to estrogens, ensuring purely androgenic signaling. • Achieve 78.2% yield and 99% purity in 1-testosterone prodrug synthesis using this optimal starting material. • Function as a validated AR warhead for direct conjugation to E3 ligase ligands (e.g., Bestatin) in PROTAC development. • Distinguish from the inactive 5β-isomer (mp 145-147°C) using its sharp melting point of 157.0-158.5°C as a QC reference standard.

Molecular Formula C21H32O3
Molecular Weight 332.5 g/mol
CAS No. 1164-92-7
Cat. No. B12802926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name17 beta-Acetoxy-5 alpha-androstan-3-one
CAS1164-92-7
Molecular FormulaC21H32O3
Molecular Weight332.5 g/mol
Structural Identifiers
SMILESCC(=O)OC1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C
InChIInChI=1S/C21H32O3/c1-13(22)24-19-7-6-17-16-5-4-14-12-15(23)8-10-20(14,2)18(16)9-11-21(17,19)3/h14,16-19H,4-12H2,1-3H3/t14-,16+,17+,18+,19+,20+,21+/m1/s1
InChIKeyILCTUFVQFCIIDS-KRUBMYLRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 17 beta-Acetoxy-5 alpha-androstan-3-one (CAS 1164-92-7) is a Critical Research Intermediate for Steroid Chemistry and PROTAC Development


17 beta-Acetoxy-5 alpha-androstan-3-one, also known as stanolone acetate or 5α-dihydrotestosterone 17β-acetate, is a synthetic C21 steroid ester derived from the potent endogenous androgen 5α-dihydrotestosterone (DHT) [1]. This compound is characterized by a fully saturated, 5α-reduced A-ring, a 3-keto group, and a 17β-acetate ester, distinguishing it from structurally similar analogs like the 5β-isomer (CAS 1164-92-7) or the parent alcohol (androstanolone) [2]. It functions primarily as a research intermediate and a targeted androgen receptor (AR) ligand, finding specific application in the synthesis of 1-testosterone prodrugs and as a warhead in Proteolysis Targeting Chimeras (PROTACs) [3][4]. Its unique stereochemistry and reactivity profile make it a non-interchangeable building block in synthetic and medicinal chemistry.

Critical Procurement Risks: Why Generic Androgen Analogs Cannot Replace 17 beta-Acetoxy-5 alpha-androstan-3-one


Substituting 17 beta-Acetoxy-5 alpha-androstan-3-one with closely related analogs like androstanolone, testosterone acetate, or the 5β-isomer introduces significant molecular alterations that critically impact experimental outcomes. The 17β-acetate ester is not merely a protecting group; its hydrolysis rate and resulting pharmacokinetics (prodrug to DHT) differ profoundly from the parent alcohol (androstanolone) or longer-chain esters (e.g., propionate) [1]. Crucially, the saturated 5α-reduced A-ring prevents aromatization to estrogens, a major off-target effect of testosterone-based analogs, ensuring purely androgenic signaling in sensitive assays [2]. Furthermore, the specific 5α-stereochemistry dictates the compound's fit into the androgen receptor ligand-binding domain and its utility as a selective PROTAC warhead, where the 5β-isomer (CAS 1164-92-7) is biologically inactive [3]. A failure to understand these subtle yet quantifiable differences in stereochemistry, metabolism, and receptor pharmacology can lead to false-negative results, irreproducible syntheses, and wasted procurement resources.

Quantitative Differentiation Data for 17 beta-Acetoxy-5 alpha-androstan-3-one vs. Closest Analogs


Melting Point Distinction Between 5α and 5β Isomers for Identity Verification

The 5α-isomer (target compound, commonly associated with CAS 1164-91-6) exhibits a sharp melting point (mp) of 157.0-158.5 °C, which is consistently higher than the 145-147 °C mp of the 5β-isomer (CAS 1164-92-7) . This approximately 12 °C difference provides a rapid, quantitative method to confirm the procurement of the correct, biologically active isomer, as the 5β-epimer lacks affinity for the androgen receptor [1].

Analytical Chemistry Quality Control Steroid Chemistry

Superior Synthetic Yield and Purity for 5α-Androst-1-ene-3,17-dione Prodrug Synthesis

Using stanolone acetate as the starting material, a four-step synthesis achieves an overall yield of 78.2% and a final purity of 99% for the target compound, 5α-androst-1-ene-3,17-dione, a prodrug of 1-testosterone [1]. Crucially, this route specifically diminishes the formation of the undesired 4-ene isomer, a common byproduct when using alternative substrates like 5α-androstane-3,17-dione [1]. The intermediate 17β-acetoxy-5α-androst-1-en-3-one is obtained in 'almost quantitative yield with 97% purity', demonstrating the efficiency of the stanolone acetate scaffold [1].

Organic Synthesis Prodrug Development Process Chemistry

Unique Biocatalytic Transformation Pathway Not Observed with Testosterone or Other Analogs

Incubation with the thermophilic fungus Myceliophthora thermophila demonstrated a unique biotransformation for 17β-acetoxy-5α-androstan-3-one that was not observed for testosterone acetate, testosterone, or androst-4-en-3,17-dione [1]. The saturated steroid underwent a unique ring-A opening followed by lactonohydrolase activity, yielding 4-hydroxy-3,4-seco-pregn-20-one-3-oic acid as a novel product [1]. This contrasts sharply with the hydroxylation predominating at axial protons observed for the other 3-one-4-ene steroids in the study [1].

Biocatalysis Natural Product Synthesis Steroid Metabolism

Validated Androgen Receptor Ligand for Targeted Protein Degradation (PROTAC) Conjugates

Androstanolone acetate (the 5α-isomer) is commercially offered and specifically validated as an androgen receptor (AR) warhead for the synthesis of heterobifunctional PROTAC molecules [1][2]. It is designed to be conjugated via a linker to a cIAP1 E3 ligase ligand, such as Bestatin, to form a functional PROTAC for AR degradation [2]. In contrast, the parent molecule DHT (androstanolone) lacks a facile handle for linker attachment without disrupting its receptor binding, and the 5β-isomer is not reported to have this application due to its lack of AR affinity [1].

PROTAC Technology Androgen Receptor Medicinal Chemistry

High-Value Application Scenarios for Procuring 17 beta-Acetoxy-5 alpha-androstan-3-one


Large-Scale Synthesis of High-Purity 1-Testosterone Prodrugs

This compound is the optimal starting material for synthesizing 5α-androst-1-ene-3,17-dione, a prodrug of the potent androgen 1-testosterone. The published route provides a validated overall yield of 78.2% and a final product purity of 99%, while specifically minimizing the difficult-to-remove 4-ene isomer contaminant [1]. This makes it the commercially prudent choice over using 5α-androstane-3,17-dione, which yields a cruder product requiring more extensive and costly purification.

Biosynthetic Production of a Novel 3,4-Seco-Steroid Scaffold

This compound is a non-fungible substrate for the biocatalytic synthesis of 4-hydroxy-3,4-seco-pregn-20-one-3-oic acid using the fungus Myceliophthora thermophila [1]. This unique ring-opened scaffold is not accessible from closely related steroids like testosterone acetate or progesterone. This represents a specific, niche application for natural product chemists or drug discovery programs seeking novel chemotypes for screening.

Development of Androgen Receptor-Targeting PROTACs

As a validated AR ligand, this compound is an essential building block for constructing heterobifunctional PROTACs. Its ability to be directly conjugated to E3 ligase ligands (e.g., Bestatin) allows it to function as a warhead capable of catalyzing the ubiquitination and subsequent proteasomal degradation of the androgen receptor [1]. This provides a distinct advantage over using androstanolone (DHT), which lacks a chemical handle for conjugation, saving significant development time in creating new targeted protein degradation tools.

Analytical Reference Standard for Steroid Quality Control

Due to its well-characterized physical properties, most notably a sharp melting point of 157.0-158.5 °C, the 5α-isomer serves as a reliable reference standard [1]. Its clear differentiation from the inactive 5β-isomer (mp 145-147 °C) provides a straightforward and quantitative QC checkpoint for analytical chemists working on testosterone-derived pharmaceuticals, ensuring proper identification and purity assessment.

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